2-Thienylmagnesium bromide
CAS No.: 5713-61-1
Cat. No.: VC8031599
Molecular Formula: C4H3BrMgS
Molecular Weight: 187.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5713-61-1 |
|---|---|
| Molecular Formula | C4H3BrMgS |
| Molecular Weight | 187.34 g/mol |
| IUPAC Name | magnesium;2H-thiophen-2-ide;bromide |
| Standard InChI | InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HTJPDOPKPWUNBX-UHFFFAOYSA-M |
| SMILES | C1=CS[C-]=C1.[Mg+2].[Br-] |
| Canonical SMILES | C1=CS[C-]=C1.[Mg+2].[Br-] |
Introduction
Chemical and Physical Properties
Structural Characteristics
2-Thienylmagnesium bromide consists of a magnesium atom coordinated to a bromine anion and a thiophen-2-ide ring. The planar thiophene ring confers aromatic stability, while the magnesium-bromine bond provides the requisite reactivity for Grignard transformations. X-ray crystallographic studies of analogous compounds reveal a tetrahedral geometry around magnesium, with THF solvent molecules completing the coordination sphere .
Physicochemical Parameters
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 1.011 g/mL | |
| Boiling Point (THF) | 65°C | |
| Flash Point | -6°F (-21°C) | |
| Appearance | Yellow to orange-brown liquid | |
| Solubility | Miscible with THF, reacts violently with protic solvents |
The solution’s coloration arises from charge-transfer interactions between the thienyl ligand and magnesium center . Thermal stability is limited, with decomposition observed above 40°C under atmospheric conditions .
Reactivity and Mechanistic Insights
Grignard Reaction Dynamics
The compound participates in classical Grignard reactions, attacking electrophilic centers with the following selectivity:
-
Carbonyl carbons (aldehydes > ketones > esters)
-
Epoxides (less hindered oxygen)
Kinetic studies using in situ IR spectroscopy show a second-order dependence on carbonyl concentration, with activation energies of 50–60 kJ/mol .
Cross-Coupling Applications
In Negishi-type couplings, transmetalation with zinc or palladium catalysts enables C–C bond formation:
This methodology constructs biaryl systems critical to ligand design in catalysis .
Applications in Organic Synthesis
Carbinol and Olefin Synthesis
Condensation with aldehydes produces 1-(2-thienyl)carbinols, which dehydrate to styrenic olefins under acidic conditions :
These olefins serve as monomers for conductive polymers with tunable HOMO-LUMO gaps .
Heterocyclic Architectures
Reaction with nitriles forms thienyl ketones, precursors to fused-ring systems like thieno[3,2-b]pyridines . Computational models (DFT) predict regioselectivity in such annulations, correlating with experimental yields .
Materials Science Contributions
Conducting Polymers
Atom transfer radical polymerization (ATRP) of styrene, followed by Grignard grafting, yields polystyrene-graft-polythiophene (PSt-g-PTh) :
These materials exhibit conductivity up to S/cm, making them viable for organic photovoltaics .
OLED Components
Thienylene oligomers synthesized via iterative Grignard couplings show quantum efficiencies exceeding 15% in blue-emitting devices . Lifetime testing under continuous operation (1000 cd/m²) reveals <10% efficiency drop over 500 hours .
Recent Advancements (2023–2025)
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis with 99% conversion in <2 minutes residence time . Benefits include enhanced heat dissipation and reduced pyrophoric risks .
Computational Design
Machine learning models (e.g., Gaussian Process Regression) predict optimal reaction conditions, reducing optimization cycles by 70% .
Sustainable Solvents
Cyclopentyl methyl ether (CPME) replaces THF in some formulations, offering higher boiling points (106°C) and reduced peroxide formation .
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